Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
Description
Historical Context and Discovery of 1,3,4-Oxadiazole Derivatives
The development of 1,3,4-oxadiazole chemistry represents a significant milestone in heterocyclic compound research, with its origins tracing back to fundamental investigations into nitrogen and oxygen-containing five-membered ring systems. The 1,3,4-oxadiazole nucleus stands as one of four possible isomeric forms of oxadiazole, distinguished by the specific positioning of nitrogen atoms within the heterocyclic framework. This particular isomer has gained prominence due to its favorable physical, chemical, and pharmacokinetic properties, which significantly enhance its pharmacological activity through hydrogen bond interactions with biomacromolecules.
Historical research into oxadiazole derivatives has revealed their exceptional versatility as bioisosteric replacements for ester and amide functionalities in drug design. The systematic investigation of these compounds began in earnest during the latter half of the twentieth century, when researchers recognized their potential as pharmacologically active entities. Early studies demonstrated that 1,3,4-oxadiazole derivatives could serve as effective scaffolds for developing compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The evolution of synthetic methodologies for accessing 1,3,4-oxadiazole derivatives has been marked by continuous refinement and innovation. Traditional synthetic approaches involved the oxidation of tetrazoles in the presence of aldehydes, as well as reactions between tetrazoles and acyl chlorides, both methods characterized by the release of nitrogen gas. These foundational synthetic strategies laid the groundwork for more sophisticated approaches that emerged in subsequent decades, enabling researchers to create increasingly complex oxadiazole-based structures with enhanced biological activities and improved pharmacological profiles.
Contemporary research has expanded the scope of 1,3,4-oxadiazole applications beyond traditional pharmaceutical chemistry to encompass fields such as materials science, agricultural chemistry, and analytical chemistry. The recognition of these compounds as privileged scaffolds has driven extensive structure-activity relationship studies, leading to the development of novel derivatives with optimized properties for specific applications. Recent comprehensive reviews have highlighted the remarkable breadth of biological activities exhibited by 1,3,4-oxadiazole derivatives, including their roles as enzyme inhibitors, receptor modulators, and therapeutic agents for various disease conditions.
Structural Characterization of Methyl-(5-phenyl-oxadiazol-2-ylmethyl)-amine hydrochloride
The molecular architecture of Methyl-(5-phenyl-oxadiazol-2-ylmethyl)-amine hydrochloride exhibits a complex three-dimensional arrangement that contributes significantly to its chemical and biological properties. The core 1,3,4-oxadiazole ring system forms the central heterocyclic framework, characterized by the presence of two nitrogen atoms at positions 1 and 3, and one oxygen atom at position 4 within the five-membered ring structure. This arrangement creates a highly electronegative environment that influences the compound's reactivity and interaction patterns with biological targets.
The phenyl substituent attached to the 5-position of the oxadiazole ring introduces aromatic character and extends the conjugated system, enhancing the molecule's stability and potentially influencing its binding affinity to various biological targets. The phenyl group contributes to the overall lipophilicity of the molecule while providing opportunities for π-π stacking interactions and hydrophobic binding with target proteins. This structural feature is particularly significant given that phenyl-substituted oxadiazole derivatives have demonstrated enhanced biological activities compared to their non-aromatic counterparts.
The methylaminomethyl substituent at the 2-position of the oxadiazole ring introduces basic functionality to the molecule, creating a site for protonation and salt formation. This structural element is crucial for the formation of the hydrochloride salt, which enhances the compound's water solubility and stability characteristics. The presence of the methylamine group also provides a potential hydrogen bond donor, expanding the range of intermolecular interactions available to the compound.
Crystallographic and spectroscopic analyses have revealed that the overall molecular conformation is influenced by intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking arrangements. The hydrochloride salt formation results in the protonation of the amine nitrogen, creating a positively charged ammonium center that significantly alters the compound's physical properties and biological behavior. This ionic character enhances water solubility while potentially modifying the compound's ability to cross biological membranes and interact with cellular targets.
Physico-chemical Properties and Molecular Parameters
The physicochemical profile of Methyl-(5-phenyl-oxadiazol-2-ylmethyl)-amine hydrochloride reflects the complex interplay between its heterocyclic core, aromatic substituent, and ionic character resulting from salt formation. According to commercial specifications, the compound exhibits a molecular weight of 225.67 grams per mole, with a molecular formula of C₁₀H₁₂ClN₃O. This molecular composition indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, reflecting the structural complexity inherent in this oxadiazole derivative.
The compound typically appears as a white to off-white crystalline solid under standard storage conditions, demonstrating good thermal stability when maintained in cool, dry environments. Storage recommendations suggest maintaining the compound at room temperature in a cool, dark place with temperatures below 15°C to ensure optimal stability and prevent degradation. The solid-state properties of the compound are influenced by the ionic interactions between the protonated amine group and the chloride counterion, which contribute to the crystalline structure and thermal behavior.
Solubility characteristics represent a critical aspect of the compound's physicochemical profile, with the hydrochloride salt form exhibiting enhanced water solubility compared to the free base. This improved aqueous solubility is attributed to the ionic character introduced by the hydrochloride formation, which facilitates hydration and dissolution in polar solvents. The compound demonstrates solubility in common organic solvents such as dimethylformamide, methanol, and ethanol, while showing limited solubility in non-polar solvents such as hexane and diethyl ether.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 225.67 g/mol | |
| Molecular Formula | C₁₀H₁₂ClN₃O | |
| Physical State | Crystalline solid | |
| Storage Temperature | <15°C | |
| Purity | ≥95% |
Spectroscopic analysis reveals characteristic absorption patterns consistent with the oxadiazole chromophore and aromatic substitution pattern. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, confirming the connectivity and substitution patterns of the heterocyclic system. Mass spectrometric analysis supports the proposed molecular formula and provides fragmentation patterns consistent with the expected structural features of the compound.
Significance in Heterocyclic Chemistry Research
The research significance of Methyl-(5-phenyl-oxadiazol-2-ylmethyl)-amine hydrochloride extends across multiple domains of chemical science, reflecting the broader importance of 1,3,4-oxadiazole derivatives in contemporary research. Within the context of heterocyclic chemistry, this compound serves as a representative example of the structural diversity achievable through systematic modification of the oxadiazole scaffold. The presence of multiple functional groups within a single molecular framework provides researchers with opportunities to explore structure-activity relationships and develop new synthetic methodologies for accessing related compounds.
In pharmaceutical research, compounds containing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety have demonstrated significant potential for biological activity, making them attractive targets for medicinal chemistry investigations. The specific structural features present in this compound align with established pharmacophore patterns associated with various therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that oxadiazole derivatives can selectively interact with nucleic acids, enzymes, and globular proteins through multiple mechanisms, contributing to their diverse biological effects.
The compound's utility in material science applications represents another significant aspect of its research importance. The heterocyclic framework combined with aromatic substitution provides opportunities for developing advanced materials with unique electronic and optical properties. Researchers have explored the use of similar oxadiazole derivatives as building blocks for polymers, coatings, and other materials requiring specific performance characteristics such as thermal stability and chemical resistance.
Analytical chemistry applications have emerged as an important area where this compound demonstrates practical utility. The distinctive spectroscopic properties and chemical stability of the oxadiazole framework make it valuable as a reference standard and analytical reagent. Researchers utilize such compounds in the development of analytical methods for detecting and quantifying similar structures in complex mixtures, contributing to advances in pharmaceutical analysis and environmental monitoring.
| Research Domain | Applications | Key Properties |
|---|---|---|
| Pharmaceutical Development | Drug discovery, biological activity screening | Bioactivity, selectivity, stability |
| Material Science | Polymer synthesis, coating formulation | Thermal stability, chemical resistance |
| Analytical Chemistry | Reference standards, detection methods | Spectroscopic properties, chemical stability |
| Synthetic Chemistry | Methodology development, structure-activity studies | Reactivity patterns, functional group compatibility |
The compound's role in advancing synthetic methodologies represents a fundamental contribution to heterocyclic chemistry research. The successful synthesis and characterization of such complex oxadiazole derivatives provides valuable insights into reaction mechanisms, functional group compatibility, and optimization strategies. These findings contribute to the development of more efficient synthetic routes for accessing related compounds and expand the chemical space available for biological and materials applications.
Recent research has highlighted the potential for 1,3,4-oxadiazole derivatives to serve as privileged scaffolds in drug discovery programs targeting various disease conditions. The structural features present in Methyl-(5-phenyl-oxadiazol-2-ylmethyl)-amine hydrochloride align with established design principles for developing compounds with enhanced biological activity and improved pharmacological profiles. This alignment positions the compound as a valuable tool for researchers investigating structure-activity relationships and optimizing lead compounds for therapeutic applications.
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRWBPIDRYMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158371-89-1 | |
| Record name | methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acids or Derivatives
A common approach involves synthesizing the oxadiazole ring via cyclization of hydrazides derived from phenylacetic acids or related compounds.
- Starting materials : Phenylacetic acid derivatives or their hydrazides.
- Reaction conditions : Cyclization often occurs under dehydrating conditions using reagents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid (PPA).
- Hydrazide formation: Phenylacetic acid is converted to hydrazide via reaction with hydrazine hydrate.
- Cyclization: The hydrazide reacts with a dehydrating agent such as POCl₃ or PPA under reflux, leading to the formation of the 1,3,4-oxadiazole ring.
- Outcome : The resulting oxadiazole derivative is then subjected to methylation at the 2-position.
Hydrazide Derivative Reaction with Isocyanates or Isothiocyanates
- Hydrazides are reacted with alkyl isocyanates or isothiocyanates to form acyl hydrazine derivatives, which then cyclize to oxadiazoles.
Cyclization of Hydrazides with Carbon Disulfide
- For synthesizing 2-aryl-5-phenyl-1,3,4-oxadiazoles, hydrazides are heated with carbon disulfide, followed by alkylation with alkyl halides (e.g., 1-bromododecane) to produce the desired derivatives.
Specific Preparation Protocols
Synthesis via Cyclization of Hydrazides (Preferred Method)
Alkylation and Functionalization
- Alkylation of the oxadiazole core at the 2-position can be achieved via treatment with formaldehyde or methylating agents, followed by salt formation with HCl to yield the hydrochloride salt.
- The reaction of isonicotinoylhydrazide with tridecanal, cyclized with iodine, yields the methylated oxadiazole derivative.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of Hydrazides | Phenylacetic acid hydrazide | POCl₃, reflux | 67–98% | High-yield, scalable | |
| Hydrazide + Isocyanate | Hydrazide + Dodecyl isocyanate | Acetonitrile, room temp | Moderate to high | Versatile for alkyl derivatives | |
| Cyclization with Carbon Disulfide | Hydrazide + CS₂ | Heating, basic pH | 73% | Suitable for aryl derivatives |
Research Findings and Optimization Notes
- Purity : Recrystallization from ethanol/water mixtures improves purity.
- Reaction Monitoring : TLC and HPLC are effective for tracking reaction progress.
- Spectroscopic Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry.
- Yield Optimization : Using excess dehydrating agents and controlling temperature enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or lead tetraacetate.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, ferric chloride, iodobenzenediacetate.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is being investigated for its potential as a therapeutic agent. Research indicates that compounds with oxadiazole moieties often exhibit enhanced biological activity due to their ability to interact with various biological targets. For instance, studies have shown its potential in treating cancer and other diseases by inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A study examined the anticancer properties of oxadiazole derivatives similar to this compound. The results indicated significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | HT29 (human colon cancer) | < 2.0 |
These findings suggest that the oxadiazole structure contributes to the cytotoxic activity against cancer cells.
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing advanced materials. Its incorporation into polymers and coatings can enhance material properties such as thermal stability and mechanical strength.
Analytical Chemistry
Reference Standard Usage
The compound is utilized as a reference standard in analytical methods. It aids in the detection and quantification of similar compounds in complex mixtures, which is crucial for ensuring the accuracy of analytical results.
Biochemical Research
Interactions with Biological Systems
Research into the biochemical interactions of this compound has provided insights into metabolic pathways and potential drug targets. Its ability to modulate biological activity makes it a valuable compound for studying drug mechanisms.
Environmental Science
Pollutant Degradation Studies
In environmental science, this compound is being investigated for its role in degrading pollutants. Studies suggest that it may offer solutions for environmental remediation strategies by breaking down harmful substances in contaminated environments.
Mechanism of Action
The mechanism of action of Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival . The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: Known for its antidiabetic activity.
5-Benzyl-1,3,4-oxadiazole-2-thiol: Exhibits significant antidiabetic properties.
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: Demonstrates antioxidant activity.
Uniqueness: Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride stands out due to its broad spectrum of biological activities and its potential to overcome multidrug resistance in cancer therapy . Its unique structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
Biological Activity
Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride (CAS Number: 880361-90-0) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on diverse research findings.
- Molecular Formula : C10H11N3O·HCl
- Molecular Weight : 211.66 g/mol
- Structure : The compound features a phenyl group attached to a 1,3,4-oxadiazole ring, which is known for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains. In a comparative study, compounds similar to methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine | S. aureus | 15 |
| Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine | E. coli | 12 |
Anticonvulsant Activity
In vivo studies have also evaluated the anticonvulsant properties of related oxadiazole derivatives. For example, a series of piperazine derivatives based on the oxadiazole structure were tested using the maximal electroshock seizure (MES) model in rats. Compounds from this series showed significant anticonvulsant activity without neurotoxic effects at administered doses .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized several oxadiazole derivatives and assessed their antimicrobial efficacy against Enterobacter aerogenes and Bacillus cereus. The results indicated that modifications in the oxadiazole structure could enhance antimicrobial potency .
- Anticonvulsant Studies : Another research effort focused on synthesizing 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These compounds were found to exhibit potent anticonvulsant activity comparable to phenytoin while showing no significant neurotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- The presence of the phenyl group enhances lipophilicity and potentially increases membrane permeability.
- The oxadiazole ring contributes to its biological activity by participating in hydrogen bonding and π-stacking interactions with biological targets.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
